molecular formula C9H11ClN2 B1481107 4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine CAS No. 2092035-01-1

4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine

Cat. No.: B1481107
CAS No.: 2092035-01-1
M. Wt: 182.65 g/mol
InChI Key: SEOOZHHBDWLKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine” is a chemical compound. It is a type of cycloalkane, which are cyclic hydrocarbons . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .

Scientific Research Applications

Synthesis and Process Research

4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine derivatives serve as crucial intermediates in the synthesis of various pharmaceutical compounds. For instance, derivatives such as 4,6-dichloro-2-methylpyrimidine have been identified as important intermediates in the synthesis of synthetic anticancer drugs like dasatinib. Optimization of synthesis conditions for such derivatives highlights their significance in medicinal chemistry (Guo Lei-ming, 2012).

Biological Activities and Applications

Some derivatives of this compound exhibit notable biological activities, including antiviral and antimicrobial effects. For example, 2,4-diamino-6-hydroxypyrimidines substituted in position 5 have shown inhibitory activity against retroviruses, highlighting their potential as antiretroviral agents (Hocková et al., 2003). Furthermore, derivatives have been synthesized with pronounced antituberculous effects, demonstrating the versatility of this compound derivatives in developing therapeutic agents (Erkin & Krutikov, 2007).

Structural and Molecular Analysis

Detailed structural analysis of this compound derivatives provides insights into their chemical properties and potential applications. Crystallography and molecular docking studies have been conducted to understand the molecular structure, which is crucial for designing compounds with targeted biological activities. Such studies are instrumental in the development of high-affinity ligands for receptors, which can serve as templates for imaging agents in medical diagnostics (Tian et al., 2001).

Mechanism of Action

Properties

IUPAC Name

4-chloro-6-(cyclopropylmethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-11-8(4-7-2-3-7)5-9(10)12-6/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOOZHHBDWLKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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